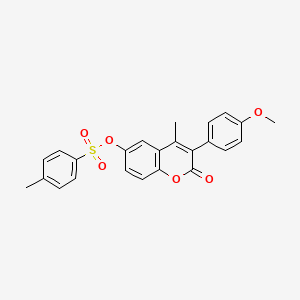

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate

Descripción

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate is a synthetic coumarin derivative functionalized with a 4-methoxyphenyl group at position 3, a methyl group at position 4, and a 4-methylbenzenesulfonate ester at position 6. The coumarin core (2H-chromen-2-one) is a bicyclic structure known for its diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The sulfonate ester moiety enhances solubility and stability, making it a common modification in pharmaceutical chemistry .

Propiedades

IUPAC Name |

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-22-21(14-19)16(2)23(24(25)29-22)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRCKLNNJLOFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC(=O)C(=C3C)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form the intermediate product. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group in the target compound may enhance lipid solubility and membrane permeability compared to chlorophenyl or trifluoromethyl analogs .

- Sulfonate esters (e.g., in Sorafenib Tosylate) are preferred over benzoates for pharmaceutical formulations due to improved aqueous solubility and metabolic stability .

Electronic and Steric Influences :

- The electron-donating methoxy group in the target compound could stabilize the coumarin core via resonance, whereas electron-withdrawing groups (e.g., CF3 in the chlorophenyl analog) may increase electrophilicity and reactivity .

Synthetic Challenges :

- Sulfonate ester formation typically requires sulfonic acid chlorides and controlled conditions to avoid hydrolysis, a step less critical for benzoate esters .

Validation tools (e.g., PLATON) ensure structural accuracy in such analyses .

Actividad Biológica

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate, with the CAS number 869341-49-1, is a complex organic compound belonging to the class of chromen-2-one derivatives. Its unique structure, characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group and a 4-methylbenzenesulfonate ester, makes it an interesting subject for various biological studies. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, cytotoxicity, and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₆S |

| Molecular Weight | 422.5 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base to form an intermediate product, which is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final compound .

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of this compound against various human cancer cell lines. For instance, it has been evaluated against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. The XTT cell viability assay revealed promising cytotoxic effects, with IC₅₀ values indicating significant potency compared to established chemotherapeutics like etoposide and camptothecin .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MDA-MB-231 | 10.7 |

| A549 | 7.7 |

| MIA PaCa-2 | 7.3 |

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation. Studies suggest that it may modulate signaling pathways related to apoptosis and cell cycle regulation . The binding affinity to these targets can alter their activity and lead to various biological effects.

Toxicity and Safety Profile

In terms of safety, preliminary assessments indicate that the compound exhibits low acute oral toxicity (LD₅₀ values around ~2.8–2.9 mol/kg) and does not show mutagenic effects in microbial DNA when tested using the Ames test . Furthermore, it demonstrates good permeability through the blood-brain barrier, suggesting potential therapeutic applications beyond oncology .

Case Studies

- Study on Cytotoxic Effects : A study published in MDPI evaluated the cytotoxic effects of various chromen derivatives, including our compound, against human cancer cell lines. The results indicated that modifications in substituents significantly impacted biological activity, showcasing the importance of structural variations in drug design .

- Mechanistic Insights : Research utilizing DFT (Density Functional Theory) calculations provided insights into the electronic properties and potential reactivity patterns of the compound. The HOMO-LUMO energy gap analysis suggested favorable interactions with biological targets, enhancing its candidacy as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.